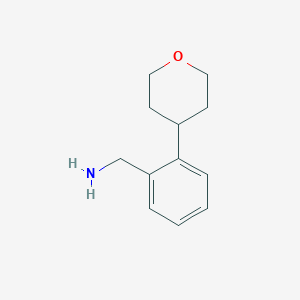

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine

Description

BenchChem offers high-quality (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[2-(oxan-4-yl)phenyl]methanamine |

InChI |

InChI=1S/C12H17NO/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 |

InChI Key |

ZZHHHHFVEFVETA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing its known properties with established scientific principles, this document serves as a vital resource for researchers exploring its potential as a scaffold or intermediate in the development of novel therapeutics.

Introduction: The Significance of the Tetrahydropyran-Benzylamine Scaffold

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is a bifunctional molecule that incorporates two key pharmacophores: a tetrahydropyran (THP) ring and a benzylamine moiety. The THP ring, a saturated six-membered oxygen-containing heterocycle, is increasingly utilized in drug design as a bioisostere for cyclohexane.[1] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through the ether oxygen, thereby improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] The benzylamine scaffold is a common structural motif in a wide array of biologically active compounds, including neurotransmitter reuptake inhibitors and enzyme inhibitors. The strategic combination of these two moieties in (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine makes it a valuable building block for creating new chemical entities with potentially favorable pharmacological profiles.

Physicochemical and Computational Properties

A summary of the key chemical and computed properties of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is presented below. It is important to note that while computational data provides useful estimates, experimental verification is essential for definitive characterization.

| Property | Value | Source |

| CAS Number | 1547120-59-1 | methanamine-1547120-59-1.html)[2] |

| Molecular Formula | C₁₂H₁₇NO | methanamine-1547120-59-1.html)[2] |

| Molecular Weight | 191.27 g/mol | methanamine-1547120-59-1.html)[2] |

| Purity | ≥95% - ≥98% | , methanamine-1547120-59-1.html)[2][3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | methanamine-1547120-59-1.html)[2] |

| LogP (Computed) | 2.0393 | methanamine-1547120-59-1.html)[2] |

| Hydrogen Bond Donors | 1 | methanamine-1547120-59-1.html)[2] |

| Hydrogen Bond Acceptors | 2 | methanamine-1547120-59-1.html)[2] |

| Rotatable Bonds | 2 | methanamine-1547120-59-1.html)[2] |

| Storage Conditions | Sealed in dry, 2-8°C | methanamine-1547120-59-1.html)[2] |

Proposed Synthesis and Mechanistic Rationale

While a specific, published synthetic protocol for (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is not currently available, a plausible and efficient route can be designed utilizing a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl systems.[4][5]

The proposed synthesis involves the coupling of a protected 2-bromobenzylamine derivative with a suitable tetrahydropyran boronic acid or ester. The choice of a protecting group for the amine is critical to prevent side reactions and to ensure compatibility with the coupling conditions. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Protection of 2-Bromobenzylamine

-

Dissolve 2-bromobenzylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (Et₃N), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield tert-butyl (2-bromobenzyl)carbamate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine tert-butyl (2-bromobenzyl)carbamate, tetrahydro-2H-pyran-4-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain tert-butyl (2-(tetrahydro-2H-pyran-4-yl)benzyl)carbamate.

Step 3: Deprotection of the Amine

-

Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent.

-

Dry the organic layer, concentrate, and if necessary, purify the final product, (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine, by column chromatography or distillation.

Caption: Proposed synthetic workflow for (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiplets in the range of δ 7.1-7.4 ppm (4H).

-

Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm (2H).

-

Tetrahydropyran Protons (-O-CH₂-): Multiplets around δ 3.4-4.1 ppm (4H).

-

Tetrahydropyran Protons (-CH-): A multiplet around δ 2.7-3.0 ppm (1H).

-

Tetrahydropyran Protons (-CH₂-): Multiplets in the range of δ 1.6-1.9 ppm (4H).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals in the range of δ 125-145 ppm.

-

Benzylic Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.

-

Tetrahydropyran Carbons (-O-CH₂-): Signals around δ 67-70 ppm.

-

Tetrahydropyran Carbon (-CH-): A signal around δ 40-45 ppm.

-

Tetrahydropyran Carbons (-CH₂-): Signals around δ 30-35 ppm.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 191.13.

-

Fragment Ions: Expect fragmentation patterns corresponding to the loss of the aminomethyl group, and cleavage of the tetrahydropyran ring.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine suggest its potential as a valuable scaffold in drug discovery for several therapeutic areas.

Role of the Tetrahydropyran Moiety

The THP moiety is a "privileged" scaffold in medicinal chemistry.[6][7] It can:

-

Improve Physicochemical Properties: By replacing a lipophilic cyclohexyl group with a THP ring, the overall lipophilicity of a molecule can be reduced, which often leads to improved aqueous solubility and better ADME properties.[1]

-

Engage in Hydrogen Bonding: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets such as enzymes or receptors.[1]

-

Provide a Rigid Scaffold: The defined chair conformation of the THP ring can help to pre-organize substituents in a specific spatial orientation, which can be advantageous for binding to a target protein.

Potential Therapeutic Applications

Derivatives of benzylamine are known to interact with a variety of biological targets. For instance, substituted benzylamines have been investigated as inhibitors of monoamine transporters for the treatment of depression and other neurological disorders.[8] The combination of the benzylamine core with the favorable properties of the THP ring could lead to the discovery of novel therapeutics in areas such as:

-

Oncology: The THP scaffold is present in several anti-cancer agents.[6]

-

Neuroscience: The modulation of neurotransmitter systems is a key strategy for treating CNS disorders.

-

Infectious Diseases: The structural motifs present in this molecule are found in various antimicrobial agents.

Caption: Logical relationship of the molecular scaffolds to potential therapeutic applications.

Safety and Handling

As with any chemical substance, (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a property-enhancing tetrahydropyran ring and a versatile benzylamine core provides a strong foundation for the design of novel drug candidates. While further experimental characterization is required, the information and proposed synthetic strategy outlined in this guide offer a valuable starting point for researchers interested in harnessing the potential of this intriguing molecule.

References

-

Bocchinfuso, G., et al. (2021). The Tetrahydropyran Ring in Bioactive Compounds: A Perspective in Medicinal Chemistry. Molecules, 26(16), 4947. Available at: [Link]

-

Wessig, P., et al. (2018). Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. European Journal of Medicinal Chemistry, 157, 1496-1510. Available at: [Link]

-

Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 995-1012. Available at: [Link]

-

Rossi, S., et al. (2015). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. reposiTUm. Available at: [Link]

-

Verma, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(4), 2415-2439. Available at: [Link]

-

Kaur, M., et al. (2006). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Journal of Medicinal Chemistry, 49(12), 3673-3683. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13702-13703. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. chemscene.com [chemscene.com]

- 3. (2-(tetrahydro-2H-pyran-4-yl)phenyl)methanamine | 1547120-59-1 [sigmaaldrich.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine

Executive Summary

In contemporary oncology and targeted drug discovery, the precise structural validation of synthetic intermediates is paramount. (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine (CAS: 1547120-59-1) has emerged as a critical building block, particularly in the synthesis of Son of Sevenless 1 (SOS1) inhibitors[1]. SOS1 is a crucial guanine nucleotide exchange factor in the RAS signaling pathway; inhibiting its interaction with KRAS is a highly validated strategy for treating RAS-driven malignancies[1].

Benzylamino-substituted heterocycles, incorporating the tetrahydropyran (THP) motif, have demonstrated potent nanomolar inhibition of SOS1-RAS binding[2]. Because the spatial orientation of the THP ring and the basicity of the primary amine dictate the pharmacodynamic binding within the SOS1 catalytic pocket, rigorous spectroscopic profiling (NMR, IR, MS) of this intermediate is required before downstream coupling reactions. This whitepaper provides an in-depth, self-validating guide to the spectroscopic data and experimental workflows for this compound.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is essential for selecting appropriate solvents and ionization methods[3].

| Property | Value |

| Chemical Name | (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine |

| CAS Number | 1547120-59-1 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| SMILES String | NCC1=CC=CC=C1C2CCOCC2 |

| Key Functional Groups | Primary amine (-NH₂), Tetrahydropyran ether, ortho-disubstituted arene |

Mass Spectrometry (LC-MS/ESI+)

Causality of Experimental Design

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this molecule. The primary amine is highly basic and readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile). This ensures maximum ionization efficiency and sensitivity.

Fragmentation Pathway & Data

Upon collision-induced dissociation (CID), the protonated molecular ion undergoes predictable fragmentation. The most labile group is the primary amine, which is expelled as neutral ammonia (NH₃), leaving a highly stable benzyl cation. Secondary fragmentation involves the cleavage of the tetrahydropyran (THP) ring.

LC-MS/ESI+ fragmentation pathway of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine.

Table 1: Expected LC-MS (ESI+) Data

| Ion Type | Theoretical m/z | Expected m/z | Relative Abundance | Assignment |

| [M+H]⁺ | 192.1388 | 192.14 | 100% (Base Peak) | Protonated intact molecule |

| Fragment 1 | 175.1123 | 175.11 | ~40-60% | Loss of NH₃ (Benzyl cation) |

| Fragment 2 | 91.0548 | 91.05 | ~10-20% | Tropylium ion (Arene core) |

Self-Validating Protocol: LC-MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

-

Acquisition: Inject 1 µL into a UPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Validation: Calculate the mass error of the[M+H]⁺ peak. A self-validating system requires the observed mass to be within ≤ 5 ppm of the theoretical exact mass (192.1388 Da) to confirm elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

For the free base form of this amine, deuterated chloroform (CDCl₃) is preferred over DMSO-d₆. In CDCl₃, the primary amine protons typically appear as a distinct, albeit broad, singlet. In DMSO-d₆, rapid proton exchange with trace water can severely broaden or completely obscure the -NH₂ signal, complicating integration.

Structural Nuances of the THP Ring

The tetrahydropyran ring adopts a rigid chair conformation on the NMR timescale. This creates distinct magnetic environments for the axial and equatorial protons. The equatorial protons adjacent to the oxygen are heavily deshielded by the anisotropic effect of the C-O bonds, shifting them downfield compared to their axial counterparts.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment |

| 1.60 – 1.75 | dq, J = 12.0, 4.5 | 2H | THP CH₂ (axial, H-3ax, H-5ax) |

| 1.75 – 1.85 | br d, J = 12.0 | 2H | THP CH₂ (equatorial, H-3eq, H-5eq) |

| 1.80 | br s | 2H | -NH₂ (Exchangeable) |

| 2.95 | tt, J = 11.5, 3.5 | 1H | THP CH (methine, H-4) |

| 3.55 | td, J = 11.5, 2.5 | 2H | THP O-CH₂ (axial, H-2ax, H-6ax) |

| 3.95 | s | 2H | Benzyl CH₂ |

| 4.05 | dd, J = 11.5, 4.0 | 2H | THP O-CH₂ (equatorial, H-2eq, H-6eq) |

| 7.20 | td, J = 7.5, 1.2 | 1H | Aromatic H-4 (meta to CH₂NH₂) |

| 7.25 | d, J = 7.8 | 1H | Aromatic H-3 (ortho to THP) |

| 7.30 | td, J = 7.5, 1.2 | 1H | Aromatic H-5 (meta to THP) |

| 7.35 | d, J = 7.5 | 1H | Aromatic H-6 (ortho to CH₂NH₂) |

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 33.8 | CH₂ | THP C-3, C-5 |

| 37.2 | CH | THP C-4 (methine) |

| 44.5 | CH₂ | Benzyl CH₂ |

| 68.7 | CH₂ | THP C-2, C-6 (O-CH₂) |

| 125.8, 126.1, 127.3, 128.5 | CH | Aromatic C-3, C-4, C-5, C-6 |

| 140.5 | C (Quaternary) | Aromatic C-1 (attached to CH₂NH₂) |

| 144.2 | C (Quaternary) | Aromatic C-2 (attached to THP) |

Self-Validating Protocol: D₂O Exchange Workflow

To definitively prove the assignment of the amine protons at δ 1.80 ppm, a D₂O shake experiment is mandatory. The rapid chemical exchange between the -NH₂ protons and deuterium oxide converts the amine to -ND₂, rendering it invisible to ¹H NMR.

Self-validating 1H NMR workflow utilizing D2O exchange to confirm primary amine resonance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of ATR Sampling

Attenuated Total Reflectance (ATR) FTIR is the gold standard for this analysis. Older methods (like KBr pellet pressing) expose the sample to atmospheric moisture, which introduces a massive, broad -OH stretch at ~3400 cm⁻¹. This artifact directly overlaps with and obscures the critical N-H stretching frequencies of the primary amine. ATR allows for direct, moisture-free analysis of the neat compound.

Table 4: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3370, 3290 | Medium, Sharp | N-H asymmetric & symmetric stretch | Confirms primary amine (-NH₂) |

| 2945, 2840 | Strong | C-H stretch (aliphatic) | THP ring and benzyl methylene |

| 1605 | Medium | N-H bend (scissoring) | Secondary confirmation of amine |

| 1490, 1445 | Medium | C=C stretch (aromatic) | Benzene ring skeleton |

| 1085 | Strong | C-O-C asymmetric stretch | Confirms the THP ether linkage |

| 755 | Strong | C-H out-of-plane bend | Confirms ortho-disubstituted arene |

Self-Validating Protocol: ATR-FTIR

-

Background Collection: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

-

Acquisition: Collect the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

-

Validation: The system self-validates by cross-referencing the absence of a broad 3400 cm⁻¹ peak (verifying a dry sample) and the presence of the sharp doublet at 3370/3290 cm⁻¹ (verifying the primary amine integrity rather than degradation to an alcohol or secondary amine).

References

- Discovery of novel SOS1 inhibitors using machine learning - PMC - NIH. National Institutes of Health.

- Novel benzylamino substituted pyridopyrimidinones and derivatives as sos1 inhibitors (WO2019122129A1). Google Patents.

- (2-(tetrahydro-2H-pyran-4-yl)phenyl)methanamine | 1547120-59-1. Sigma-Aldrich.

- (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine General Information. ChemScene.

Sources

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery and Its Diverse Biological Targets

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Tetrahydropyran Ring in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and clinically approved drugs underscores its significance as a "privileged scaffold."[3][4] The structural and physicochemical properties of the THP moiety offer several advantages in drug design. As a conformationally restricted ether, the THP ring possesses lower entropy compared to a linear ether, which can be beneficial for binding to a biological target.[5] It is often employed as a bioisostere of a cyclohexane ring, with the key distinction of having lower lipophilicity and the introduction of a hydrogen bond acceptor in the form of the ring oxygen.[5] These attributes can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhanced target engagement.[5] This guide provides a comprehensive overview of the diverse biological targets of tetrahydropyran-containing compounds, the signaling pathways they modulate, and the experimental methodologies employed to identify and validate these interactions.

I. Major Classes of Biological Targets for Tetrahydropyran-Containing Compounds

The versatility of the tetrahydropyran scaffold allows for its incorporation into molecules that interact with a wide array of biological targets, including enzymes, proteins involved in apoptosis regulation, and cytoskeletal components.

Enzymes: A Fertile Ground for THP-Based Inhibition

Tetrahydropyran-containing compounds have demonstrated potent and selective inhibition of various enzyme classes.

-

Kinases: The THP motif is a common feature in numerous kinase inhibitors. For instance, gilteritinib, an approved treatment for acute myeloid leukemia (AML), incorporates an amino-THP substituent and functions as an inhibitor of AXL receptor tyrosine kinase, as well as FLT3, ALK, LTK, and KIT kinases.[5] The THP moiety often provides a vector for exiting a binding pocket and can form crucial hydrogen bonds, contributing to both potency and selectivity. The general mechanism of action for many kinase inhibitors involves blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways crucial for cancer cell proliferation and survival.[6][7][8]

-

Dipeptidyl Peptidase-4 (DPP-4): Omarigliptin is a once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes that features a highly functionalized tetrahydropyran ring.[5][9] DPP-4 is a serine exopeptidase that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][10] By inhibiting DPP-4, omarigliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[1][10][11]

-

UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC): The enzyme LpxC is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[2][12][13][14] The tetrahydropyran scaffold has been successfully incorporated into potent LpxC inhibitors.[11][15] These inhibitors typically contain a hydroxamate group that chelates the catalytic zinc ion in the LpxC active site, leading to bactericidal activity.[2][12] The THP core in these inhibitors is designed to mimic the natural substrate, enhancing binding affinity.[11]

-

Neuraminidase: Zanamivir, an antiviral medication used to treat influenza, is a tetrahydropyran-containing compound that acts as a neuraminidase inhibitor.[5] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. By blocking this enzyme, zanamivir prevents the spread of the virus.

-

Acetylcholinesterase (AChE): Certain novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine derivatives have shown potent acetylcholinesterase inhibitory activity.[14] Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[14]

Table 1: Exemplary Tetrahydropyran-Containing Enzyme Inhibitors and their Potency

| Compound | Target Enzyme | Potency (IC50/Ki) | Disease Area |

| Omarigliptin | DPP-4 | IC50 = 1.6 nM, Ki = 0.8 nM[11][16] | Type 2 Diabetes |

| Gilteritinib | FLT3, AXL | (Specific values vary by kinase) | Acute Myeloid Leukemia |

| LpxC Inhibitor (e.g., LpxC-4) | LpxC | IC50 in the low nanomolar range[13] | Bacterial Infections |

| Zanamivir | Neuraminidase | (Potency varies by influenza strain) | Influenza |

| THP-derivative (4l) | AChE | IC50 = 0.11 µM[14] | Alzheimer's Disease (potential) |

Modulators of Protein-Protein Interactions: The Case of BCL-2 Family Proteins

A landmark achievement in the application of the tetrahydropyran motif is the development of venetoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5]

-

Mechanism of Action: In many hematologic malignancies, cancer cells overexpress BCL-2, which sequesters pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway.[17][18][19] Venetoclax, which features a tetrahydropyran ring, mimics the BH3 domain of pro-apoptotic proteins and binds with high affinity to the hydrophobic groove of BCL-2.[18][20] This binding displaces BIM, which is then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[18][20][21]

Figure 1: Simplified signaling pathway of Venetoclax-induced apoptosis.

Modulators of Microtubule Dynamics

The complex natural product eribulin, a synthetic analog of halichondrin B, contains multiple tetrahydropyran rings and is a potent microtubule-targeting agent used in the treatment of metastatic breast cancer and liposarcoma.[3][22]

-

Unique Mechanism of Action: Unlike taxanes which stabilize microtubules, or vinca alkaloids which promote depolymerization, eribulin has a distinct mechanism. It binds to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase.[22][23][24] Eribulin also sequesters tubulin into non-productive aggregates.[22][25] This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[23] Beyond its mitotic effects, eribulin has been shown to induce vascular remodeling and reverse the epithelial-to-mesenchymal transition (EMT), which may contribute to its clinical efficacy.[3][23][24][25]

Ion Channel Modulators

Tetrahydropyran-containing compounds have also been identified as modulators of various ion channels.

-

Potassium Channels: Gambierol, a marine natural product featuring a polycyclic ether structure with multiple THP rings, is a potent inhibitor of voltage-gated potassium (Kv) channels.[3] Additionally, synthetic polycyclic pyrazines containing a THP moiety have been developed as potassium ion channel modulators.[26]

-

Sodium Channels: Substituted tetrahydrofurans and, by extension, related heterocyclic structures like tetrahydropyrans, are being explored as inhibitors of voltage-gated sodium channels (NaV), which are key targets for the treatment of pain.[27]

II. Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel tetrahydropyran-containing compound discovered through phenotypic screening is a critical and often challenging step in drug discovery.[28] Several powerful techniques are employed for this purpose.

Affinity-Based Approaches

These methods rely on the specific binding interaction between the small molecule and its protein target.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classical and widely used technique.[29] The THP-containing compound is first derivatized with a linker and immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. The target protein(s) bind to the immobilized compound, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[29][30]

Label-Free Approaches

These methods do not require modification of the small molecule, which is a significant advantage as it avoids the risk of altering its binding properties.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[4][5][28][31][32] In a DARTS experiment, cell lysates are treated with either the compound of interest or a vehicle control, followed by digestion with a protease. The differential degradation of proteins is then analyzed, typically by SDS-PAGE and Western blotting or by mass spectrometry.[5][32]

-

Cellular Thermal Shift Assay (CETSA): CETSA is another powerful method for confirming target engagement in a cellular context.[15][26][33] It relies on the principle that ligand binding increases the thermal stability of the target protein.[26][33] Cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[33][34]

III. Experimental Protocols

Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the key steps for identifying the target of a tetrahydropyran-containing compound using the DARTS methodology.

1. Lysate Preparation: a. Culture cells of interest to approximately 80-90% confluency. b. Harvest the cells by scraping in ice-cold PBS and centrifuge to obtain a cell pellet. c. Lyse the cells in a suitable non-denaturing lysis buffer (e.g., M-PER or a buffer containing Tris-HCl, NaCl, and mild detergent like NP-40, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant (total cell lysate) and determine the protein concentration using a standard assay (e.g., BCA assay). Normalize the protein concentration across all samples.

2. Compound Incubation: a. Aliquot the normalized cell lysate into two sets of tubes: one for the test compound and one for the vehicle control (e.g., DMSO). b. Add the tetrahydropyran-containing compound to the desired final concentration to the 'test' tubes. Add an equivalent volume of vehicle to the 'control' tubes. c. Incubate all tubes at room temperature (or 37°C, depending on the compound's properties) for 1-2 hours with gentle agitation to allow for compound-target binding.

3. Protease Digestion: a. Prepare a stock solution of a suitable protease (e.g., pronase or thermolysin) in the appropriate buffer.[5][32] b. Perform a protease titration to determine the optimal concentration range for partial digestion. This is a critical step. c. Add varying concentrations of the protease to both the compound-treated and vehicle-treated lysates. d. Incubate at room temperature for a defined period (e.g., 15-30 minutes). The time should be consistent across all samples. e. Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, and immediately heat the samples at 95°C for 5 minutes.

4. Analysis by SDS-PAGE and Western Blot: a. Separate the digested protein samples on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody against a candidate target protein (if known) or proceed to mass spectrometry for unbiased identification. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A protected target protein will show a more prominent band in the compound-treated lane compared to the vehicle-treated lane at a given protease concentration.

Figure 2: Experimental workflow for the DARTS assay.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes the steps to validate the engagement of a tetrahydropyran-containing compound with its target in intact cells.

1. Cell Treatment: a. Seed cells in multiple plates or dishes and grow to the desired confluency. b. Treat one set of cells with the THP-containing compound at the desired concentration. Treat a parallel set with vehicle control. c. Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-4 hours at 37°C).

2. Thermal Challenge: a. Harvest the cells from each treatment group and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspensions into PCR tubes. c. Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes) using a PCR thermocycler. A typical temperature range would be from 37°C to 70°C in 2-3°C increments. Include a non-heated control. d. After heating, cool the samples to room temperature.

3. Lysis and Separation of Soluble Fraction: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). This method avoids detergents that might interfere with protein aggregation. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

4. Protein Quantification and Analysis: a. Quantify the amount of the target protein in the soluble fraction for each temperature point using a suitable method: i. Western Blotting: Separate the soluble fractions by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein. Quantify the band intensities. ii. Immunoassay (e.g., AlphaScreen, ELISA): Use a specific antibody pair to quantify the target protein in a high-throughput format.[33] iii. Mass Spectrometry (Proteome-wide CETSA): Analyze the entire soluble proteome to identify targets in an unbiased manner. b. Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples. c. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

IV. Conclusion and Future Perspectives

The tetrahydropyran motif is firmly established as a valuable scaffold in drug discovery, contributing to the development of therapies for a wide range of diseases. Its favorable physicochemical properties and synthetic tractability allow for the fine-tuning of ADME profiles and the precise positioning of functional groups for optimal target engagement. The diverse array of biological targets, from enzymes and ion channels to complex protein-protein interfaces, highlights the remarkable versatility of this heterocyclic ring system. As our understanding of disease biology deepens, the application of advanced target deconvolution techniques, such as DARTS, CETSA, and sophisticated mass spectrometry-based approaches, will be paramount in elucidating the mechanisms of action of novel tetrahydropyran-containing compounds. The continued exploration of chemical space around the THP scaffold, coupled with these powerful target identification methodologies, promises to deliver the next generation of innovative and effective medicines.

References

-

Jung, D. W., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

-

Venclexta (venetoclax) [Prescribing Information]. AbbVie Inc. [Link]

-

Barb, A. W., & Zhou, P. (2008). Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. Journal of Molecular Biology. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Eribulin (Halaven)? Dr. Oracle. [Link]

-

Kaufman, P. A. (2019). Perspectives on The Mechanism of Action and Clinical Application of Eribulin for Metastatic Breast Cancer. Taylor & Francis Online. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Kapoor, I., et al. (2023). Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma. Frontiers in Pharmacology. [Link]

-

Weidner, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [Link]

-

Venclexta (venetoclax) [Prescribing Information]. AbbVie Inc. [Link]

-

OncLive. (2016). New Mechanism of Action Results Renew Interest in Eribulin. OncLive. [Link]

-

AbbVie Pro Greece. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA). AbbVie Pro Greece. [Link]

-

ResearchGate. Mechanism of action of venetoclax. ResearchGate. [Link]

-

HALAVEN® (eribulin mesylate) Injection. Mechanism of Action (MOA). HALAVEN HCP. [Link]

-

Miller, A. A., et al. (2014). LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens. mBio. [Link]

-

Biftu, T., et al. (2015). Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. Clinical Pharmacology in Drug Development. [Link]

-

Barb, A. W., & Page, M. G. P. (2001). Antibacterial Activities and Characterization of Novel Inhibitors of LpxC. Antimicrobial Agents and Chemotherapy. [Link]

-

Patsnap Synapse. (2024). Exploring LpxC Inhibitors: A New Frontier in Antibacterial Therapy and Lipid A Biosynthesis Regulation in Gram-Negative Bacteria. Patsnap Synapse. [Link]

-

Zhang, C., et al. (2019). Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Springer Nature Experiments. [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Wang, Y., et al. (2025). Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024). European Journal of Medicinal Chemistry. [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Guo, F., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

-

Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters. [Link]

-

Biftu, T., et al. (2015). Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. ResearchGate. [Link]

-

Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

-

Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology. [Link]

-

Fang, Y., et al. (2022). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B. [Link]

-

Wingren, C., et al. (2012). Multiplexed protein profiling by sequential affinity capture. FEBS Journal. [Link]

- Vertex Pharmaceuticals. (2023). Substituted tetrahydrofurans as modulators of sodium channels.

-

bioRxiv. (2025). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. bioRxiv. [Link]

-

bioRxiv. (2025). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. bioRxiv. [Link]

-

Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

-

Ho, Y., et al. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry. Nature. [Link]

-

GE Healthcare. (n.d.). Affinity Chromatography. GE Healthcare. [Link]

-

ResearchGate. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]

-

bioRxiv. (2022). Illuminating kinase inhibitors biology by cell signaling profiling. bioRxiv. [Link]

-

Hawinkels, L. J., & Ten Dijke, P. (2011). Targeting the TGFβ signalling pathway in disease. Nature Reviews Cancer. [Link]

-

Smith, M. P., et al. (2013). The immune-microenvironment confers resistance to MAP kinase pathway inhibitors through macrophage-derived TNFα. Cancer Discovery. [Link]

-

Wee, P., & Wang, Z. (2015). Targeting RTK Signaling Pathways in Cancer. Cancers. [Link]

-

Tan, S. M. Q., et al. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Oncology. [Link]

Sources

- 1. What is the mechanism of Omarigliptin? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeting RTK Signaling Pathways in Cancer | MDPI [mdpi.com]

- 8. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. brieflands.com [brieflands.com]

- 11. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 18. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 20. researchgate.net [researchgate.net]

- 21. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]

- 22. tandfonline.com [tandfonline.com]

- 23. droracle.ai [droracle.ai]

- 24. onclive.com [onclive.com]

- 25. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]

- 26. pelagobio.com [pelagobio.com]

- 27. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 29. researchgate.net [researchgate.net]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]

- 32. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

The Tetrahydropyran Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic drugs underscores its significance as a versatile building block in the quest for novel therapeutics. This technical guide provides a comprehensive exploration of the tetrahydropyran core, delving into its synthesis, conformational intricacies, and its impactful applications in drug discovery, offering researchers and scientists a detailed understanding of this crucial molecular framework. The THP moiety is not merely a passive linker but an active contributor to a molecule's pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and providing key interactions with biological targets.[1][2]

Strategic Synthesis of the Tetrahydropyran Core

The construction of the tetrahydropyran ring is a well-established field in synthetic organic chemistry, with a diverse arsenal of methodologies available to the medicinal chemist. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

Key Synthetic Strategies: A Comparative Overview

Several powerful reactions have emerged as the go-to methods for assembling the THP scaffold. These include the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular Michael additions, each offering unique advantages in accessing specific structural motifs.

| Synthetic Method | Description | Advantages | Key Considerations |

| Prins Cyclization | An acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyranol.[3][4] | Convergent, can create multiple stereocenters in a single step, tolerant of various functional groups. | Can be prone to side reactions like elimination or rearrangement, stereoselectivity can be catalyst and substrate dependent.[5] |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile containing a heteroatom, such as an aldehyde or ketone, to form a dihydropyran, which can be subsequently reduced.[6][7][8] | Highly stereospecific and regioselective, provides access to highly functionalized rings.[9] | Requires specific diene and dienophile components, Lewis acid catalysis is often necessary. |

| Intramolecular Oxa-Michael Addition | The cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound to form a tetrahydropyranone.[6] | Excellent for the synthesis of 2,6-cis-substituted THPs, often proceeds with high stereoselectivity. | Requires a suitably functionalized linear precursor. |

| Palladium-Catalyzed Intramolecular Alkoxycarbonylation | The cyclization of an unsaturated alcohol in the presence of a palladium catalyst and carbon monoxide.[6] | Proceeds under mild conditions, offers an alternative to traditional methods. | Requires a specific catalyst system and may not be suitable for all substrates. |

Experimental Protocol: Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

The following protocol details a representative acid-catalyzed Prins cyclization to afford a 4-hydroxytetrahydropyran derivative. This procedure highlights the practical application of this powerful cyclization strategy.[10]

Reaction: Prins cyclization of a homoallylic alcohol with an aldehyde.

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Phosphomolybdic acid (PMA) (10 mol%)

-

Water

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 mmol) in water (5 mL) at room temperature, add the aldehyde (1.2 mmol).

-

Add phosphomolybdic acid (0.1 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.

This environmentally friendly protocol utilizing water as a solvent and a catalytic amount of a solid acid showcases the efficiency and practicality of the Prins cyclization in modern organic synthesis.[10]

Conformational Landscape of the Tetrahydropyran Ring

The three-dimensional shape of the tetrahydropyran ring is a critical determinant of its biological activity. Unlike its carbocyclic counterpart, cyclohexane, the presence of the endocyclic oxygen atom introduces a host of stereoelectronic effects that profoundly influence the ring's conformational preferences.

The Anomeric Effect: A Guiding Principle

The most significant of these is the anomeric effect , a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) to adopt an axial orientation, despite the potential for increased steric hindrance.[11][12] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-X bond of the axial substituent.[12]

This can be visualized as an n -> σ* interaction, which is maximized when the lone pair and the antibonding orbital are anti-periplanar, a geometry that is achieved in the axial conformation. The strength of the anomeric effect is influenced by the electronegativity of the substituent and the polarity of the solvent.[13][14]

Conformational Control and its Impact on Drug Design

The conformational bias imposed by the anomeric effect and other stereoelectronic interactions has significant implications for drug design. By strategically placing substituents on the THP ring, medicinal chemists can lock the molecule into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity.

The chair conformation is the most stable for the tetrahydropyran ring, but the presence of bulky substituents or specific substitution patterns can lead to the adoption of twist-boat conformations.[15] A thorough understanding of these conformational preferences is therefore essential for the rational design of THP-based drug candidates.

The Tetrahydropyran Scaffold: A Privileged Motif in Drug Discovery

The tetrahydropyran ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a diverse range of biologically active molecules, suggesting that the THP core provides a structural framework that is conducive to binding to multiple biological targets.[16]

Advantages of Incorporating the THP Scaffold:

-

Improved Physicochemical Properties: The THP moiety, being a cyclic ether, can enhance aqueous solubility and reduce the lipophilicity of a drug candidate compared to a corresponding carbocyclic analog.[1][2] This can lead to improved pharmacokinetic profiles.

-

Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than many other functional groups, which can increase the in vivo half-life of a drug.[2]

-

Three-Dimensional Diversity: The non-planar, chair-like conformation of the THP ring introduces three-dimensionality into a molecule, which can lead to more specific and higher-affinity interactions with the complex binding pockets of proteins.[2][16]

-

Hydrogen Bonding Capability: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.[1]

Tetrahydropyran in Approved Drugs and Clinical Candidates

The versatility of the THP scaffold is evident in the number of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

| Drug Name | Therapeutic Area | Role of the Tetrahydropyran Scaffold |

| Gilteritinib (Xospata) | Oncology (Acute Myeloid Leukemia) | The amino-THP substituent is a key feature, contributing to its activity as an AXL receptor tyrosine kinase inhibitor.[1] |

| Darunavir (Prezista) | Antiviral (HIV) | The bis-tetrahydrofuran (a related cyclic ether) ligand plays a crucial role in its potent inhibition of the HIV protease.[17] |

| Topiramate (Topamax) | Anticonvulsant | A fructopyranose derivative, highlighting the presence of the THP core in carbohydrate-based drugs.[1] |

| Zanamivir (Relenza) | Antiviral (Influenza) | A neuraminidase inhibitor with a THP-like core derived from sialic acid.[1] |

| BMS-986097 | Antiviral (HCV) | A symmetrical molecule where a chiral THP fragment serves as a key building block.[1] |

| AZD0156 | Oncology (ATM Kinase Inhibitor) | The THP-amine fragment was crucial for achieving a superior profile with improved potency and selectivity.[1] |

The structure-activity relationship (SAR) studies of many THP-containing compounds have revealed that the stereochemistry and substitution pattern of the THP ring are critical for their biological activity. For instance, in a series of galectin-3 inhibitors, the functionalization of the tetrahydropyran ring was found to be essential for potent inhibition.[18][19]

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams provide a visual representation of key synthetic pathways and conformational principles.

Caption: Key synthetic routes to the tetrahydropyran scaffold.

Caption: The anomeric effect in 2-substituted tetrahydropyrans.

Conclusion

The tetrahydropyran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[16] Its synthetic tractability, coupled with its favorable physicochemical and conformational properties, ensures its enduring importance in the design and development of novel therapeutic agents. A deep understanding of the synthetic methodologies to construct this ring system, the stereoelectronic effects that govern its conformation, and its proven track record in successful drug candidates provides a powerful toolkit for medicinal chemists. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the strategic application of the tetrahydropyran scaffold is poised to play an increasingly significant role in the future of drug discovery.

References

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem.

- Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal.

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect.

- Anomeric effect. Wikipedia.

- 2,4-Diaryltetrahydropyran Formation by the Prins Cyclization and Its Application towards the Synthesis of Epicalyxin F and Calyxin I. Synfacts.

- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.

- Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cycliz

- Strategies for the construction of tetrahydropyran rings in the synthesis of n

- The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Deriv

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.

- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing.

- Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran.

- Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Organic & Biomolecular Chemistry.

- Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions of 2-Alkenals with Stereochemical Induction from Chiral Dienes. The Journal of Organic Chemistry.

- Tetrahydropyrans in Drug Discovery. PharmaBlock.

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

- Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry.

- ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.

- Hetero-Diels-Alder Reactions.

- Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. PubMed.

- Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Deriv

- Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence.

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silyl

- Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.

- US FDA approved commercially available drugs containing tetrahydropyran skeleton.

- Synthesis of substituted tetrahydropyran-4-one and its oxime.

- Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one.

- Diels–Alder reaction. Wikipedia.

- Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors.

- Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

- Tetrahydropyran synthesis. Organic Chemistry Portal.

- Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry. Benchchem.

- A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. RSC Advances.

- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.

- Supporting Information Synthesis, Structure–Activity Relationships and In Vivo Evaluation of Novel Tetrahydropyran-based Thiodisaccharide Mimics as Galectin-3 Inhibitors.

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies.

- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.

- FDA approved 3-4 heterocyclic oxygen drugs. BOC Sciences.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.abo.fi [research.abo.fi]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Novel Tetrahydropyran Derivatives: A Technical Guide to Therapeutic Applications and Structural Optimization

As drug discovery evolves toward increasingly complex targets, the architectural precision of the molecules we design becomes paramount. As a Senior Application Scientist, I frequently encounter the challenge of balancing high target affinity with viable pharmacokinetic properties. The tetrahydropyran (THP) scaffold has emerged as a privileged pharmacophore in this space.

This technical guide explores the mechanistic rationale, therapeutic applications, and self-validating synthetic workflows for novel THP derivatives, providing a comprehensive blueprint for drug development professionals.

The Physicochemical Rationale: THP as a Privileged Scaffold

The fundamental causality driving the adoption of the THP ring in medicinal chemistry is its utility as a conformationally restrained bioisostere for cyclohexane 1. While cyclohexane is highly lipophilic, replacing a single methylene (

-

Lipophilicity Reduction: The oxygen heteroatom lowers the partition coefficient (logP), which directly improves aqueous solubility and mitigates off-target hydrophobic interactions.

-

pKa Modulation: The inductive effect of the THP oxygen can modulate the basicity of adjacent amine substituents, optimizing the ionization state at physiological pH.

-

Target Engagement: The THP oxygen acts as a novel hydrogen-bond acceptor, providing an additional vector for target interaction without increasing conformational entropy.

Fig 1: Logical workflow of THP bioisosteric replacement and its impact on pharmacokinetics.

Core Therapeutic Modalities & Mechanistic Pathways

Oncology: ICMT Inhibition and Cell-Cycle Arrest

THP derivatives have demonstrated profound efficacy in oncology through highly specific mechanisms. For instance, methylated THP derivatives act as potent inhibitors of Isoprenylcysteine carboxyl methyltransferase (ICMT) 2. ICMT is critical for the post-translational modification of Ras proteins. By inhibiting ICMT, THP analogues prevent the proper membrane localization of Ras, leading to a dose-dependent accumulation of cytosolic Ras and subsequent tumor growth suppression. Furthermore, novel guanylhydrazone and aminoguanidine THP derivatives have been synthesized that exhibit targeted cytotoxicity by inducing cell-cycle arrest specifically in the G1 phase in cancer cell lines (e.g., K562) 3.

Infectious Diseases: Bacterial Topoisomerase Inhibition

In the fight against multidrug-resistant Gram-positive pathogens (such as S. aureus and S. pneumoniae), THP-based molecules have been engineered as dual inhibitors of bacterial DNA gyrase and topoisomerase IV 4. The causality behind utilizing the THP core here is safety-driven: earlier generations of topoisomerase inhibitors suffered from cardiovascular toxicity due to hERG K+ channel inhibition. The optimized THP subseries maintains potent antibacterial efficacy while drastically reducing hERG affinity, yielding a vastly improved safety profile.

Fig 2: Dual-targeting mechanism of THP-based inhibitors against bacterial topoisomerases.

Fibrosis and Inflammation: Galectin-3 Antagonism

Galectin-3, a β-galactoside-binding protein, is heavily implicated in fibrotic and inflammatory diseases. Because small-molecule Galectin-3 inhibitors are typically lactose- or galactose-based, they often suffer from poor drug-like properties. By replacing one of the monosaccharide subunits with a functionalized THP ring, researchers created thiodisaccharide mimics that perfectly occupy subsite D of the Galectin-3 carbohydrate recognition domain, resulting in potent in vivo efficacy with superior pharmacokinetic stability 5.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table synthesizes the quantitative pharmacological outcomes of key THP structural modifications across different therapeutic areas:

| Therapeutic Area | Target / Mechanism | THP Derivative Class | Key Pharmacological Outcome |

| Oncology | ICMT Inhibition | Methylated THP analogues | Accumulation of cytosolic Ras; IC50 ~1.3 nM |

| Oncology | Cell-Cycle Arrest | Guanylhydrazone THPs | G1 phase arrest in K562 cancer cell lines |

| Infectious Disease | DNA Gyrase / Topo IV | THP-based dual inhibitors | Potent anti-Gram-positive activity; safe hERG profile |

| Fibrosis / Inflammation | Galectin-3 Antagonism | THP thiodisaccharide mimics | High-affinity binding to subsite D; robust in vivo efficacy |

Experimental Workflows & Self-Validating Protocols

As scientists, we must rely on protocols that inherently prove their own success at each critical juncture. Below are two foundational workflows for synthesizing and validating THP derivatives.

Protocol 1: Diastereoselective Synthesis of 2,4,6-Trisubstituted THPs via Prins Cyclization

Objective: Construct the THP core with strict cis-stereocontrol.

Causality of Reagents: Boron trifluoride etherate (

Step-by-Step Procedure:

-

Charge a flame-dried round-bottom flask with 4.5 mmol of homoallylic alcohol and 9.0 mmol of the target aldehyde.

-

Dissolve the mixture in 7 mL of anhydrous benzene and 0.81 mL of glacial acetic acid.

-

Cool the reaction vessel to 0 °C under an inert argon atmosphere to prevent premature side reactions.

-

Dropwise, add 1.2 mL of

. Maintain stirring at 0 °C for exactly 3 hours. -

Quench the reaction by slowly adding 10 mL of saturated aqueous

, followed by extraction with Ethyl Acetate ( -

Wash the combined organic phases with brine, dry over anhydrous

, filter, and concentrate under vacuum.

Self-Validating System: Before proceeding to biological assays, perform a crude

Protocol 2: In Vitro Target Validation (ICMT Inhibition Assay)

Objective: Quantify the inhibitory potency of THP derivatives against Isoprenylcysteine carboxyl methyltransferase.

Causality of Assay Design: We utilize a radiometric assay measuring the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-

Step-by-Step Procedure:

-

Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 1 mM DTT.

-

Pre-incubate recombinant human ICMT enzyme with varying concentrations of the synthesized THP derivative (ranging from 0.1 nM to 10 µM) for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µM of biotinylated Ras peptide substrate and 0.5 µM

-SAM. -

Incubate the mixture at 37 °C for 30 minutes.

-

Quench the reaction by adding streptavidin-coated SPA (Scintillation Proximity Assay) beads.

-

Quantify the radioactive signal using a microplate scintillation counter.

Self-Validating System: Run parallel reactions with a known, well-characterized ICMT inhibitor (e.g., cysmethynil) as a positive control, and a DMSO vehicle as a negative control. The assay is considered validated only if the positive control yields an IC50 within half a log of its established literature value, and the signal-to-background ratio (DMSO vs. no-enzyme control) is

References

- PharmaBlock. "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepapers.

- Journal of Medicinal Chemistry. "Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)." ACS Publications, 2011.

- Molecules. "Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives." MDPI, 2016.

- Journal of Medicinal Chemistry. "Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile." PubMed, 2015.

- Journal of Medicinal Chemistry. "Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors." PubMed, 2021.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine from starting materials

Application Note: Scalable Synthesis of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine

Part 1: Introduction & Retrosynthetic Strategy

(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is a critical building block in medicinal chemistry, particularly in the development of PARP inhibitors and kinase inhibitors where the ortho-substituted benzylamine motif serves as a key pharmacophore for hydrogen bonding and hydrophobic pocket occupation.

The synthesis of ortho-substituted benzylamines is historically challenging due to steric hindrance and the propensity for side reactions (e.g., cyclization) during the functionalization of the ortho position. This protocol details a robust, two-step synthetic route that circumvents these issues by utilizing a Suzuki-Miyaura cross-coupling followed by a "global" hydrogenation/reduction step.

Retrosynthetic Analysis

The target molecule is disconnected into two primary precursors: 2-bromobenzonitrile and 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester .

-

Disconnection: The C-C bond between the phenyl ring and the pyran ring is the strategic disconnection point.

-

Synthon A: An ortho-halo benzonitrile serves as the electrophile. The nitrile group acts as a "masked" amine, stable under coupling conditions.

-

Synthon B: The pyran moiety is introduced as an unsaturated boronate ester, which is commercially stable and reactive, unlike its saturated counterpart.

Figure 1: Retrosynthetic pathway utilizing a Suzuki-Miyaura coupling followed by simultaneous alkene/nitrile reduction.

Part 2: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Objective: Synthesis of intermediate 2-(3,6-dihydro-2H-pyran-4-yl)benzonitrile. Rationale: The use of Pd(dppf)Cl₂ is specified due to its high resistance to dehalogenation side reactions and excellent performance with sterically hindered ortho-substituted aryl halides.

Materials:

-

2-Bromobenzonitrile (1.0 equiv)

-

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-bromobenzonitrile (18.2 g, 100 mmol) and the pyran boronate ester (23.1 g, 110 mmol).

-

Solvent Addition: Add 1,4-dioxane (320 mL) and degassed water (80 mL). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).

-

Catalyst Addition: Add K₂CO₃ (41.4 g, 300 mmol) followed by Pd(dppf)Cl₂ (3.66 g, 5 mmol).

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting bromide should be fully consumed.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Extraction: Dilute the filtrate with water (200 mL) and extract with EtOAc (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Protocol 2: Global Hydrogenation & Reduction

Objective: Conversion of the alkene and nitrile to the saturated amine. Rationale: A "one-pot" reduction is employed. Pd/C catalyzes both the hydrogenation of the internal alkene (styrene-like system) and the reduction of the nitrile. Acidic conditions (HCl) are mandatory to trap the primary amine as the ammonium salt, preventing it from reacting with the intermediate imine to form secondary amine dimers (a common impurity in nitrile reductions).

Materials:

-

2-(3,6-Dihydro-2H-pyran-4-yl)benzonitrile (from Protocol 1)

-

Palladium on Carbon (10 wt. %, wet support) (0.1 equiv by mass of substrate)

-

Solvent: Methanol (MeOH)

-

Additive: Concentrated HCl (2.0 equiv) or 1.25 M HCl in MeOH.

-

Hydrogen Gas (H₂)

Step-by-Step Procedure:

-

Preparation: Dissolve the intermediate (10 g, 54 mmol) in MeOH (100 mL).

-

Acidification: Slowly add concentrated HCl (9 mL, ~108 mmol) or equivalent methanolic HCl.

-

Note: The solution may warm slightly.

-

-